2-(2,4-dinitrophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

Description

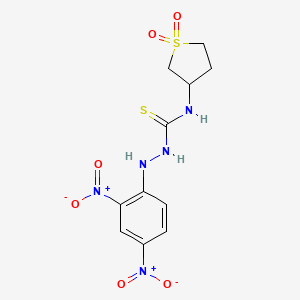

2-(2,4-Dinitrophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a 2,4-dinitrophenyl group attached to the hydrazinecarbothioamide backbone and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at the terminal nitrogen.

Propriétés

IUPAC Name |

1-(2,4-dinitroanilino)-3-(1,1-dioxothiolan-3-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O6S2/c17-15(18)8-1-2-9(10(5-8)16(19)20)13-14-11(23)12-7-3-4-24(21,22)6-7/h1-2,5,7,13H,3-4,6H2,(H2,12,14,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZRMAVIKDLOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2,4-dinitrophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a hydrazine derivative with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a dinitrophenyl group and a tetrahydrothiophene moiety, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups in the dinitrophenyl moiety can lead to the generation of ROS, which may induce oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, impacting metabolic pathways.

- Protein Conjugation : The ability to form protein conjugates may play a role in immunogenic responses or toxicity.

Biological Activities

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 25 | 30 |

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) following treatment with the compound.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS Only | 400 | 350 |

| Compound Treatment | 200 | 150 |

Research Findings

Research has highlighted the following key findings regarding the biological activity of this compound:

- Inhibition of DPP-IV Activity : Related compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment. This suggests that our compound may also possess similar inhibitory properties.

- Potential as a Drug Candidate : Given its cytotoxicity against cancer cells and anti-inflammatory properties, further investigation into its pharmacokinetics and safety profile is warranted for potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of hydrazinecarbothioamides, which exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparative analysis with structurally related compounds:

Key Observations:

Role of Electron-Withdrawing Groups :

- The 2,4-dinitrophenyl group in the target compound and Kobe2601 enhances electrophilicity, stabilizing the thiosemicarbazone backbone and improving reactivity. However, Kobe2601’s weaker activity compared to Kobe0065 (which has a trifluoromethyl group) suggests that bulkier electron-withdrawing substituents may optimize target binding .

- In compound 3a, the nitro groups likely contribute to antimicrobial potency by increasing membrane penetration or disrupting bacterial redox systems .

Impact of N-Substituents :

- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, which increases polarity and may influence solubility or protein interactions. This contrasts with lipophilic aryl substituents (e.g., 4-fluorophenyl in Kobe2601 or 2,5-dimethylphenyl in ), which enhance cell permeability.

- Pyridinylmethylidene and benzofuranylmethylene groups (as in ) introduce aromatic π-systems that may facilitate metal coordination or π-stacking interactions with biological targets.

Biological Activity Trends: Anticancer activity is strongly influenced by substituent lipophilicity. For example, the pyridinylmethylidene derivative in exhibits nanomolar potency, likely due to improved cellular uptake and interaction with kinase domains. Antifungal activity in correlates with the presence of a hydroxybenzylidene group, which may participate in hydrogen bonding with fungal enzymes.

Synthetic Accessibility :

- Thiosemicarbazones with simple aryl substituents (e.g., Kobe2601) are synthesized via one-step condensation, while heterocyclic variants (e.g., compound 3a) require multi-step protocols involving pyrazole ring formation .

Molecular Modeling and SAR Insights:

- Docking studies in suggest that nitro groups in Kobe2601 and related compounds interact with hydrophobic pockets in Ras proteins, but steric hindrance from the fluorophenyl group reduces binding affinity.

- The sulfone group in the target compound could mimic phosphate groups in enzyme active sites, a hypothesis supported by sulfone-containing drugs’ known interactions with ATP-binding domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.